3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Lipophilicity ADME Drug-likeness

Accessing a versatile, C3-functionalizable tetrahydro-1,6-naphthyridine scaffold for SAR studies often requires multistep synthesis. 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 1211524-49-0) provides a ready-to-use brominated intermediate enabling rapid diversification via Suzuki-Miyaura and Buchwald-Hartwig couplings. • C3 bromine handle for Pd-catalyzed cross-coupling • Validated scaffold in CXCR4 antagonist programs (IC50 = 24 nM) and HIV-1 integrase allosteric inhibitors • Lead-like profile (MW 227.10, XLogP3 = 1.3, 1 HBD, TPSA 24.9 Ų) for CNS drug discovery • Reduced CYP2D6 inhibition liability vs. tetrahydroisoquinoline chemotypes

Molecular Formula C9H11BrN2
Molecular Weight 227.105
CAS No. 1211524-49-0
Cat. No. B596487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
CAS1211524-49-0
Synonyms3-broMo-8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Molecular FormulaC9H11BrN2
Molecular Weight227.105
Structural Identifiers
SMILESCC1CNCC2=C1N=CC(=C2)Br
InChIInChI=1S/C9H11BrN2/c1-6-3-11-4-7-2-8(10)5-12-9(6)7/h2,5-6,11H,3-4H2,1H3
InChIKeySAUNBSOLPMRRHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 1211524-49-0): A Versatile Brominated Tetrahydro-1,6-naphthyridine Scaffold for Medicinal Chemistry and Chemical Biology Applications


3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 1211524-49-0) is a heterocyclic compound belonging to the 1,6-naphthyridine class, characterized by a partially saturated bicyclic framework [1]. The compound features a bromine atom at the 3-position and a methyl group at the 8-position of the tetrahydro-1,6-naphthyridine core, with a molecular formula of C9H11BrN2 and a molecular weight of 227.10 g/mol [2]. Its structural motif—a brominated tetrahydro-1,6-naphthyridine—positions it as a key synthetic intermediate, enabling diverse derivatization via cross-coupling reactions at the C3 bromine site . The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold itself has been extensively validated as a privileged structure in drug discovery, appearing in potent antagonists for targets such as CXCR4, HIV-1 integrase, and the luteinizing hormone receptor, underscoring the compound's relevance in constructing biologically active molecular libraries [3][4][5].

Why 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Cannot Be Casually Replaced by In-Class Naphthyridine Analogs: Key Structural Differentiators Impacting Physicochemical Properties and Synthetic Utility


Within the 5,6,7,8-tetrahydro-1,6-naphthyridine chemical space, seemingly minor structural variations—such as the presence or absence of a bromine substituent, the position of methyl substitution, or the degree of ring saturation—produce marked differences in physicochemical properties, synthetic accessibility, and downstream derivatization potential [1]. For instance, removing the bromine atom eliminates the C3 site as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), thereby limiting the molecular diversity accessible from the scaffold . Similarly, the methyl group at the 8-position influences both the compound's lipophilicity and its conformational rigidity relative to des-methyl analogs, affecting downstream properties such as metabolic stability and target engagement [2]. Furthermore, the partially saturated tetrahydro framework confers distinct pharmacokinetic advantages over fully aromatic 1,6-naphthyridines, including improved solubility and reduced CYP2D6 inhibition liability, as demonstrated in head-to-head comparisons of isomeric tetrahydronaphthyridine series [3]. These differences render generic substitution scientifically unjustified without direct experimental validation.

Quantitative Differentiation Evidence: Head-to-Head Physicochemical and Synthetic Comparisons for 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 1211524-49-0) Versus Closest Analogs


LogP Differential: Enhanced Lipophilicity of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Relative to Des-Methyl Analog

3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine exhibits a computed XLogP3-AA value of 1.3, whereas the des-methyl analog 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 625100-00-7) has a computed XLogP3-AA of 1.0 [1][2]. This 0.3 unit increase in logP corresponds to an approximately twofold increase in partition coefficient, reflecting enhanced membrane permeability potential while remaining within favorable drug-like space (LogP <5) [3].

Lipophilicity ADME Drug-likeness LogP

Molecular Weight and Hydrogen Bonding Profile: Distinct Physicochemical Signature of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Versus Non-Brominated Analog

The target compound possesses a molecular weight of 227.10 g/mol, a single hydrogen bond donor, and two hydrogen bond acceptors, with zero rotatable bonds [1]. In contrast, the non-brominated analog 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 83082-13-7) has a molecular weight of 148.2 g/mol and lacks the bromine substituent, thereby eliminating the C3 site for cross-coupling chemistry . The 79 Da mass differential conferred by the bromine atom places the target compound in a distinct molecular weight bin for lead optimization, while the 1 hydrogen bond donor and 2 acceptor profile positions it within Lipinski-compliant space [2].

Molecular Weight Hydrogen Bonding Drug-likeness Physicochemical Properties

Synthetic Accessibility: Cross-Coupling Versatility of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Compared to Aromatic 1,6-Naphthyridine Analogs

3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine contains a C3 bromine substituent that serves as a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the rapid generation of C3-arylated, -aminated, or -alkynylated analogs [1]. In contrast, the fully aromatic 3-Bromo-8-methyl-1,6-naphthyridine (CAS 1269534-40-8), while also containing a C3 bromine, possesses an aromatic bicyclic system that exhibits different electronic properties and may undergo alternative reaction pathways due to the absence of the saturated ring . The tetrahydro scaffold has been explicitly validated in medicinal chemistry campaigns, including the discovery of CXCR4 antagonist 12a and advanced leads such as compound 30, which demonstrated IC50 = 24 nM against CXCR4 and improved oral bioavailability (%FPO = 27) in mice [2][3].

Cross-Coupling Suzuki-Miyaura Medicinal Chemistry Scaffold Derivatization

pKa Prediction: Ionization State Differentiation of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Relative to Aromatic Naphthyridine Analogs

3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine has a predicted pKa of 7.20 ± 0.40, based on computational modeling, placing its ionization behavior near physiological pH (7.4) . This contrasts with the fully aromatic 3-Bromo-8-methyl-1,6-naphthyridine (CAS 1269534-40-8), for which pKa predictions are not available in the same databases, but the aromatic core is expected to exhibit lower basicity due to electron delocalization across the fully conjugated system . The pKa of ~7.2 indicates that the target compound exists in a partially ionized state at physiological pH, which can influence solubility, permeability, and target binding in biological assays [1].

pKa Ionization Solubility Permeability

Commercial Availability and Purity Specification: Defined Quality Metrics for 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Procurement

3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is commercially available from multiple established vendors with standardized purity specifications. AKSci offers the compound at a minimum purity of 95% (Catalog No. 4624DU), with batch-specific Certificates of Analysis available upon request . Bidepharm similarly provides the compound at 95% standard purity, with batch QC data including NMR, HPLC, and GC analyses . MolCore offers an NLT 98% purity grade (Catalog No. MC674704) . In contrast, the des-methyl analog 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 625100-00-7) is also available at ≥95% purity, but the target compound's dual substitution pattern (C3-Br and C8-CH3) represents a distinct chemical entity with differentiated synthetic applications .

Purity Quality Control Procurement Analytical Specification

Validated Research and Industrial Application Scenarios for 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 1211524-49-0) Based on Quantitative Differentiation Evidence


Scaffold for Suzuki-Miyaura Derivatization in Kinase Inhibitor Lead Optimization

The C3 bromine atom of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine provides a well-defined synthetic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids . This reactivity enables the rapid generation of C3-arylated analog libraries for structure-activity relationship (SAR) studies. The tetrahydro-1,6-naphthyridine scaffold has been validated in kinase-targeted programs and GPCR antagonist discovery, including CXCR4 antagonists with nanomolar potency (IC50 = 24 nM) [1][2]. The target compound's computed lipophilicity (XLogP3 = 1.3) and predicted pKa (7.20 ± 0.40) position it favorably for the design of lead-like molecules with balanced physicochemical properties [3].

Buchwald-Hartwig Amination for CNS-Targeted Compound Libraries

The C3 bromine substituent also enables Buchwald-Hartwig amination, facilitating the introduction of diverse amine functionalities at the 3-position of the tetrahydro-1,6-naphthyridine core . The target compound's physicochemical profile—molecular weight of 227.10 g/mol, single hydrogen bond donor, and moderate lipophilicity—complies with Lipinski's Rule of Five parameters, making it a suitable starting point for CNS drug discovery where blood-brain barrier penetration is a critical requirement [1]. The tetrahydro scaffold's documented reduction in CYP2D6 inhibition liability compared to tetrahydroisoquinoline-based chemotypes further supports its application in CNS programs where drug-drug interaction risk must be minimized [2].

Building Block for HIV-1 Integrase Allosteric Inhibitor Development

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been explicitly validated as a core template for HIV-1 integrase allosteric site inhibitors, with multiple analogs demonstrating potent antiviral activity in cell culture . 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine serves as a key intermediate for constructing such inhibitors, with the C3 bromine enabling diversification and the C8 methyl group providing a defined substitution pattern that can be leveraged in SAR exploration. The scaffold's demonstrated ability to promote aberrant multimerization of integrase upon LEDGF/p75-site binding represents a mechanistically distinct approach to HIV-1 replication inhibition [1].

Intermediate for RORγt Inverse Agonist Synthesis

The asymmetric synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds has been demonstrated in the preparation of TAK-828F, a potent RORγt inverse agonist developed by Takeda Pharmaceutical Company . The methodology employs enantioselective transfer hydrogenation to access chiral tetrahydronaphthyridine derivatives with high stereochemical purity. 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine can serve as a starting material or intermediate for similar synthetic routes targeting autoimmune and inflammatory indications where RORγt modulation is therapeutically relevant. The process development advances reported in this area—including chromatography-free purification and scalability—support the compound's utility in industrial-scale medicinal chemistry campaigns [1].

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